molecular formula C8H11NO B1281892 1-(Prop-2-yn-1-yl)piperidin-2-one CAS No. 18327-29-2

1-(Prop-2-yn-1-yl)piperidin-2-one

Cat. No.: B1281892
CAS No.: 18327-29-2
M. Wt: 137.18 g/mol
InChI Key: CKLYEKVPUJOEPJ-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperidin-2-one is an organic compound with the molecular formula C₈H₁₁NO It is a derivative of piperidinone, characterized by the presence of a propynyl group attached to the nitrogen atom of the piperidinone ring

Mechanism of Action

Mode of Action

It’s known that the compound can act as a photosensitizer , which suggests it may interact with light to produce reactive oxygen species that can affect various cellular processes.

Biochemical Pathways

Given its photosensitizing properties , it’s possible that it may influence pathways related to oxidative stress and cellular damage.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution within the body.

Result of Action

Given its potential role as a photosensitizer

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Prop-2-yn-1-yl)piperidin-2-one. For instance, light exposure could potentially enhance its photosensitizing effects . Additionally, its stability could be affected by factors such as temperature and pH, although specific data on these aspects are currently lacking.

Biochemical Analysis

Biochemical Properties

1-(Prop-2-yn-1-yl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. One notable mechanism is its ability to act as a competitive inhibitor for certain enzymes, thereby modulating their activity and influencing downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)piperidin-2-one can be synthesized through several methods. One common approach involves the N-alkylation of piperidinone with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or distillation are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-(Prop-2-yn-1-yl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical intermediates

Comparison with Similar Compounds

    1-(Prop-2-yn-1-yl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring.

    1-(Prop-2-yn-1-yl)azepan-2-one: Similar structure but with an azepanone ring.

Uniqueness: 1-(Prop-2-yn-1-yl)piperidin-2-one is unique due to its specific ring size and the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

1-prop-2-ynylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYEKVPUJOEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534965
Record name 1-(Prop-2-yn-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18327-29-2
Record name 1-(Prop-2-yn-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (5.76 g of 50% dispersion in oil, 0.12 mole) was washed three times with hexane and suspended in 645 ml of toluene. 2-Piperidone (11.88 g, 0.12 mole) in 100 ml of toluene was added to the well stirred sodium hydride suspension and heated to reflux for 2 hours. The reaction mixture was cooled to 15° C. and 2-propynyl bromide (14.28 g, 0.12 mole) in 55 ml of toluene added over 30 minutes. The mixture was then stirred at room temperature for 19 hours, filtered and mother liquor evaporated to yield a first batch of 1-(2-propynyl)-2-piperidone as an oil (7.87 g of about 55% purity by pnmr assay).
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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11.88 g
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reactant
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Quantity
100 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
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14.28 g
Type
reactant
Reaction Step Four
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55 mL
Type
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Reaction Step Four
Quantity
645 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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